molecular formula C15H12ClF3N4O B8081960 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B8081960
M. Wt: 356.73 g/mol
InChI Key: WDJDFFUFZOPSJA-MRVPVSSYSA-N
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Description

The compound with the identifier “1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one” is known as 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one. This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one involves several key steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where the 2-chlorophenyl group is introduced into the core structure.

    Addition of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using reagents such as trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of substituted derivatives with different halogen atoms.

Scientific Research Applications

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one has several scientific research applications:

    Chemistry: Used as a reference compound in the study of phosphodiesterase inhibitors.

    Biology: Investigated for its role in modulating intracellular cGMP levels.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals targeting PDE9.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the enzyme phosphodiesterase 9 (PDE9). PDE9 is responsible for the hydrolysis of cGMP, a secondary messenger involved in various cellular processes. By inhibiting PDE9, the compound increases intracellular levels of cGMP, which in turn enhances cGMP-mediated signal transduction pathways. This mechanism is particularly relevant in the brain, where cGMP plays a role in synaptic plasticity and memory formation .

Comparison with Similar Compounds

    BAY 73-6691: Another selective PDE9 inhibitor with a similar structure and mechanism of action.

    Sildenafil: A well-known PDE5 inhibitor that also affects cGMP levels but is used primarily for treating erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with similar effects to sildenafil.

Uniqueness: 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one is unique in its high selectivity for PDE9, making it a valuable tool for studying the specific role of PDE9 in various physiological processes. Its structural features, such as the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidine core, contribute to its potency and selectivity .

Properties

IUPAC Name

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8,20H,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJDFFUFZOPSJA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=O)C2=CNN(C2=N1)C3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=NC(=O)C2=CNN(C2=N1)C3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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